4-cyano-1H-indazole-3-carboxylic acid
CAS No.: 1000341-33-2
Cat. No.: VC3872933
Molecular Formula: C9H5N3O2
Molecular Weight: 187.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1000341-33-2 |
---|---|
Molecular Formula | C9H5N3O2 |
Molecular Weight | 187.15 g/mol |
IUPAC Name | 4-cyano-1H-indazole-3-carboxylic acid |
Standard InChI | InChI=1S/C9H5N3O2/c10-4-5-2-1-3-6-7(5)8(9(13)14)12-11-6/h1-3H,(H,11,12)(H,13,14) |
Standard InChI Key | XTNCDNOZENBPPA-UHFFFAOYSA-N |
SMILES | C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N |
Canonical SMILES | C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
Property | Value |
---|---|
IUPAC Name | 4-Cyano-1H-indazole-3-carboxylic acid |
Molecular Formula | |
Molecular Weight | 187.16 g/mol |
CAS Registry Number | 1000341-33-2 |
SMILES | C1=CC(=C2C(=C1)NN=C2C(=O)O)C#N |
InChI Key | XTNCDNOZENBPPA-UHFFFAOYSA-N |
The indazole scaffold consists of a fused benzene and pyrazole ring. The cyano (-CN) and carboxylic acid (-COOH) groups at positions 4 and 3, respectively, enhance its polarity and reactivity, making it suitable for further derivatization .
Synthesis and Preparation
Synthetic Routes
4-Cyano-1H-indazole-3-carboxylic acid is typically synthesized via multi-step organic transformations. Key methods include:
Route 1: Nitrosation of Indole Derivatives
Indole precursors undergo nitrosation followed by cyclization. For example, nitrosation of 4-cyanoindole derivatives in acidic conditions yields the target compound .
Route 2: Functionalization of Indazole-3-carboxylic Acid
Bromination or cyanation of indazole-3-carboxylic acid intermediates using reagents like (NBS) or copper cyanide () introduces substituents at position 4 .
Route 3: Suzuki Coupling Reactions
Physicochemical Properties
Property | Value |
---|---|
Solubility | Partially soluble in polar solvents (DMSO, DMF); insoluble in water |
Melting Point | Not fully characterized (decomposes above 200°C) |
pKa | ~3.5 (carboxylic acid), ~9.8 (indazole NH) |
The compound’s low water solubility limits its direct application but facilitates purification via acid-base extraction .
Spectroscopic Characterization
NMR Spectroscopy
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NMR (DMSO-):
IR Spectroscopy
Biological Activity and Applications
Medicinal Chemistry
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